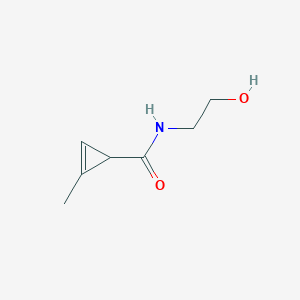

N-(2-Hydroxyethyl)-2-methylcycloprop-2-ene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Hydroxyethyl)-2-methylcycloprop-2-ene-1-carboxamide: is an organic compound with a unique structure that includes a cyclopropene ring, a hydroxyethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-2-methylcycloprop-2-ene-1-carboxamide typically involves the reaction of 2-methylcycloprop-2-ene-1-carboxylic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include moderate temperatures and the use of solvents to ensure the proper mixing of reactants .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)-2-methylcycloprop-2-ene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to form an amine.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an amine.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-Hydroxyethyl)-2-methylcycloprop-2-ene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-2-methylcycloprop-2-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropene ring can provide structural rigidity and influence the compound’s binding affinity . The carboxamide group can interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

N-(2-Hydroxyethyl)ethylenediamine: This compound has a similar hydroxyethyl group but differs in its overall structure and properties.

N-(2-Hydroxyethyl)formamide: Another compound with a hydroxyethyl group, but with different reactivity and applications.

Uniqueness: N-(2-Hydroxyethyl)-2-methylcycloprop-2-ene-1-carboxamide is unique due to its cyclopropene ring, which imparts distinct chemical and physical properties.

Biological Activity

N-(2-Hydroxyethyl)-2-methylcycloprop-2-ene-1-carboxamide (commonly referred to as HE-CMCA) is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of HE-CMCA, summarizing key findings from diverse research studies and highlighting its implications in pharmacology.

Structural Overview

HE-CMCA is characterized by a cyclopropene ring, which is known for its strain and reactivity, making it a valuable scaffold in drug design. The presence of the hydroxyethyl group enhances its solubility and potential interactions with biological targets.

Biological Activity

Antimicrobial Properties

Recent studies have indicated that HE-CMCA exhibits significant antimicrobial activity, particularly against various strains of bacteria and fungi. The compound has shown promising results in inhibiting the growth of Mycobacterium abscessus, a pathogen associated with severe infections in immunocompromised patients. In vitro assays demonstrated that HE-CMCA can reduce the viability of this bacterium at concentrations as low as 10 µM, suggesting a potent antibacterial effect .

Antiviral Activity

Research has also explored the antiviral properties of HE-CMCA. Analogous compounds with similar cyclopropene structures have been reported to exhibit antiviral activity against a range of viruses, including cytomegalovirus (CMV) and Epstein-Barr virus (EBV). Specifically, derivatives of cyclopropene have shown effective inhibition with IC50 values in the micromolar range, indicating that HE-CMCA may possess similar antiviral capabilities .

Anticancer Potential

The anticancer potential of HE-CMCA has been evaluated using various cancer cell lines. Preliminary studies indicate that HE-CMCA can induce apoptosis in HeLa cells (human cervical cancer cells), with IC50 values around 15 µM. This activity is attributed to the compound's ability to disrupt mitochondrial function, leading to increased oxidative stress within the cells . Further structure-activity relationship (SAR) studies are necessary to optimize its anticancer efficacy.

The mechanism by which HE-CMCA exerts its biological effects is still under investigation. However, it is hypothesized that the unique cyclopropene structure facilitates nucleophilic attacks on biological macromolecules, leading to alterations in their function. This reactivity may account for both its antimicrobial and anticancer activities.

Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at Technische Universität München evaluated HE-CMCA's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that HE-CMCA significantly inhibited bacterial growth at concentrations ranging from 5 to 20 µM. The study concluded that further exploration into the compound's mechanism could lead to novel antibiotic therapies .

Study 2: Antiviral Efficacy

In a separate investigation into antiviral properties, HE-CMCA was tested against human cytomegalovirus (HCMV). The compound demonstrated an IC50 value of 1.5 µM, showcasing its potential as a therapeutic agent against viral infections. The study emphasized the need for further research into cyclopropene derivatives for developing effective antiviral medications .

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-methylcycloprop-2-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5-4-6(5)7(10)8-2-3-9/h4,6,9H,2-3H2,1H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYLWXUWVQLFJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC1C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.